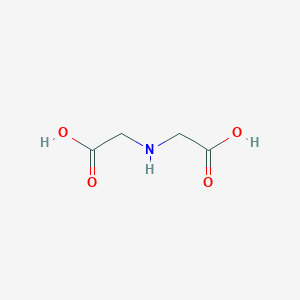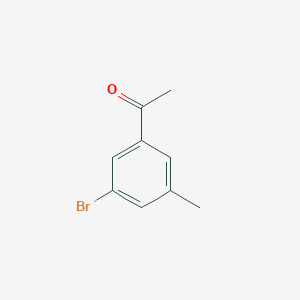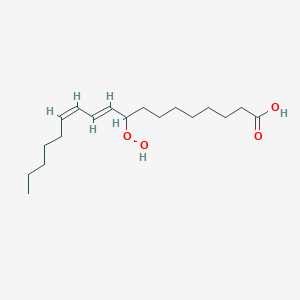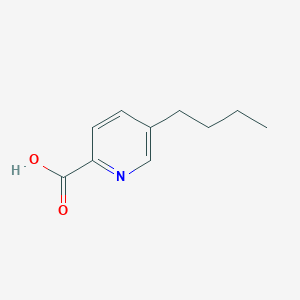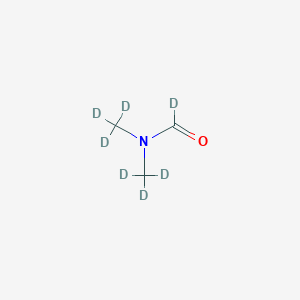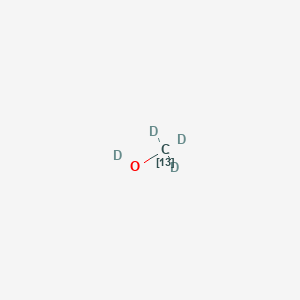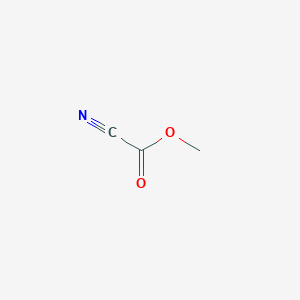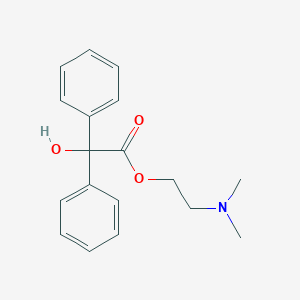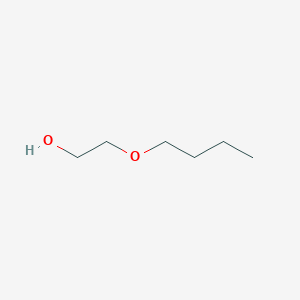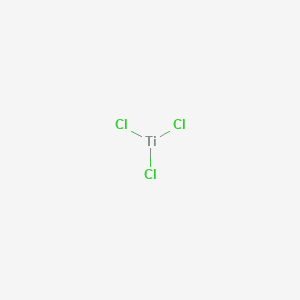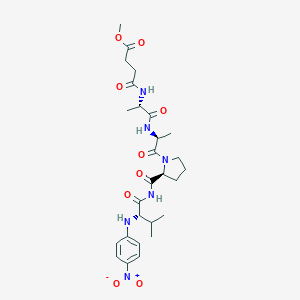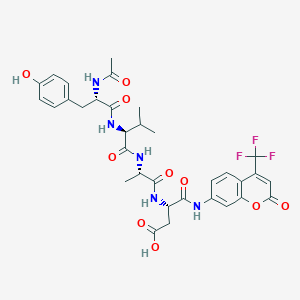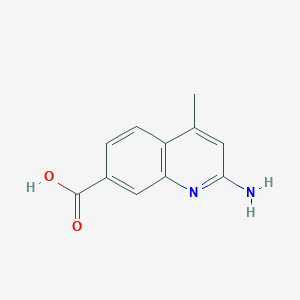
2-Amino-4-methylquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methylquinoline-7-carboxylic acid, also known as AMCA, is a heterocyclic compound that contains a quinoline ring system. It is widely used in scientific research due to its ability to fluoresce when excited by ultraviolet light. AMCA is a versatile compound that has many applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
作用機序
The mechanism of action of 2-Amino-4-methylquinoline-7-carboxylic acid is based on its ability to absorb light energy and transfer it to nearby molecules through a process called fluorescence resonance energy transfer (FRET). When this compound is excited by ultraviolet light, it emits blue light, which can be detected by a fluorescence microscope or other imaging equipment. The intensity of the fluorescence signal is proportional to the amount of this compound present in the sample.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
実験室実験の利点と制限
The main advantage of using 2-Amino-4-methylquinoline-7-carboxylic acid in laboratory experiments is its ability to label biomolecules with high specificity and sensitivity. It is also a relatively inexpensive and easy-to-use fluorescent probe. However, one limitation of using this compound is its sensitivity to pH and temperature changes, which can affect its fluorescence properties. Additionally, this compound may interfere with some biochemical assays, such as enzyme activity assays, due to its fluorescence properties.
将来の方向性
There are many potential future directions for 2-Amino-4-methylquinoline-7-carboxylic acid research. One area of interest is the development of new this compound derivatives with improved fluorescence properties, such as increased brightness and photostability. Another area of interest is the application of this compound in live-cell imaging and other in vivo imaging techniques. Additionally, this compound could be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Overall, this compound is a versatile compound with many potential applications in scientific research.
合成法
2-Amino-4-methylquinoline-7-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with 4-methylquinoline-7-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as phosphorus oxychloride or thionyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
2-Amino-4-methylquinoline-7-carboxylic acid is widely used in scientific research as a fluorescent probe due to its ability to fluoresce when excited by ultraviolet light. It is commonly used to label proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and other imaging techniques. This compound can also be used to study enzyme kinetics, protein-protein interactions, and other biochemical processes.
特性
CAS番号 |
124281-66-9 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-amino-4-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-10(12)13-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChIキー |
KVNVAQLWDWEYIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)N |
正規SMILES |
CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)N |
同義語 |
7-Quinolinecarboxylicacid,2-amino-4-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



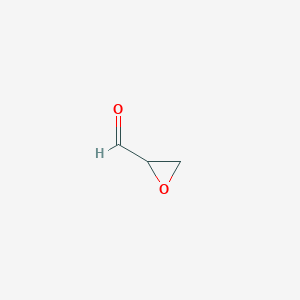
![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
